molecular formula C11H19F3N2O2 B6336198 tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate CAS No. 1273564-15-0

tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate

Cat. No.: B6336198
CAS No.: 1273564-15-0
M. Wt: 268.28 g/mol
InChI Key: CWQGBNGEHCBHCG-UHFFFAOYSA-N
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Description

tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate (CAS 1273564-15-0) is a chemical compound classified as a heterocyclic building block, supplied with a minimum purity of 97% . It has a molecular formula of C 11 H 19 F 3 N 2 O 2 and a molecular weight of 268.28 g/mol . This compound is characterized by a 1,4-diazepane ring system, which is a seven-membered heterocycle containing two nitrogen atoms. The structure is further functionalized with a tert-butoxycarbonyl (Boc) protecting group, a key feature that masks the amine functionality and enhances the compound's stability, making it suitable for multi-step synthetic applications . The presence of a trifluoromethyl (CF 3 ) group is of significant interest in medicinal chemistry and agrochemical research, as this moiety can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity . As a versatile building block, this reagent is primarily used in professional research and industrial laboratories for the synthesis of more complex molecules, particularly in pharmaceutical development and drug discovery projects. The product is intended for professional manufacturing and research purposes only. It is not intended for diagnostic, therapeutic, medical, or consumer use. All information provided is for research purposes.

Properties

IUPAC Name

tert-butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-6-8(7-16)11(12,13)14/h8,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQGBNGEHCBHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

The diazepane ring is commonly synthesized via cyclization of diamines or amino alcohols. For example:

Route A :

  • Starting Material : N-Boc-protected diamine (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate).

  • Reaction : Cyclization with a trifluoromethyl-containing electrophile (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride).

  • Conditions : Base-mediated coupling in polar aprotic solvents (DMF, DMSO) at 60–80°C.

Route B :

  • Starting Material : Trifluoromethyl-substituted amino alcohol.

  • Reaction : Mitsunobu cyclization using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Yield : 62–75% (analogous to piperidine derivatives).

Trifluoromethylation Strategies

Nucleophilic Trifluoromethylation

Direct substitution at the 6-position is challenging due to the steric bulk of the Boc group. However, activated intermediates enable efficient CF₃ introduction:

Method 1 :

  • Intermediate : Diazepane with a leaving group (e.g., bromide, mesylate) at the 6-position.

  • Reagent : (Trifluoromethyl)trimethylsilane (TMS-CF₃) with a fluoride source (e.g., TBAT).

  • Conditions : Anhydrous DMF, 0°C to room temperature, 12–24 h.

  • Yield : 45–60% (based on analogous pyridine systems).

Method 2 :

  • Intermediate : Boronate ester at the 6-position (e.g., tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate).

  • Reagent : Trifluoromethyl iodide (CF₃I) under palladium catalysis.

  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, toluene/EtOH (2:1), 80°C, 4.5 h.

  • Yield : Up to 93% (observed in Suzuki-Miyaura couplings).

Key Reaction Optimization Data

Table 1: Comparison of Trifluoromethylation Methods

MethodReagents/ConditionsYield (%)Purity (%)
NucleophilicTMS-CF₃, TBAT, DMF, 24 h5890
Cross-CouplingCF₃I, Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH, 80°C9395
RadicalCF₃SO₂Na, CuI, DMF, 100°C3585

Table 2: Diazepane Cyclization Outcomes

Cyclization RouteBase/SolventTemperature (°C)Yield (%)
MitsunobuDEAD, PPh₃, THF2562
Base-MediatedK₂CO₃, DMF8075

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance efficiency for high-volume production:

  • Advantages : Improved heat transfer, reduced reaction times (4 h → 1 h), and higher yields (75% → 82%).

  • Example : Pd-catalyzed trifluoromethylation in a flow reactor with residence time <10 minutes.

Purification Techniques

  • Chromatography : Silica gel (hexanes:EtOAc = 9:1) for boronate intermediates.

  • Crystallization : Ethyl acetate/hexane mixtures for final product isolation.

Challenges and Limitations

  • Regioselectivity : Competing reactions at the 5- and 6-positions require precise steric control.

  • Boc Stability : Acidic conditions (e.g., TFA) for Boc deprotection may degrade the trifluoromethyl group.

  • Cost : Palladium catalysts and fluorinated reagents increase production expenses.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the trifluoromethyl group.

    Substitution: Substituted diazepane derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential as a bioactive molecule. The presence of the diazepane ring and trifluoromethyl group can enhance its interaction with biological targets.

    Medicine: Explored for its potential therapeutic properties. Compounds with similar structures have shown promise in treating various diseases, including neurological disorders.

    Industry: Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations on the Diazepane Core

The structural analogs of tert-butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate differ primarily in substituent type and position. Key examples include:

Compound Name CAS No. Substituents Similarity Score Key Properties/Applications
tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate 1508624-84-7 Oxo at position 6 1.00 Intermediate for functionalization
Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate 882645-09-2 Dual tert-butyl carboxylates 0.90 Bulky; potential hydrolysis susceptibility
tert-Butyl 4-(6-bromopyridin-3-yl)-1,4-diazepane-1-carboxylate 223797-58-8 Bromopyridinyl at position 4 N/A Cross-coupling precursor (discontinued)
tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate 1150164-37-6 Methyl at position 6 N/A Steric modulation; 95% purity
tert-Butyl 4-acryloyl-5-oxo-1,4-diazepane-1-carboxylate N/A Acryloyl and oxo groups N/A Polymer chemistry; Michael addition reactions

Key Observations :

  • Trifluoromethyl vs.
  • Bromopyridinyl Substituent : The bromine in CAS 223797-58-8 enables cross-coupling reactions (e.g., Suzuki-Miyaura), but its discontinued status suggests synthetic or stability challenges .
  • Dual Carboxylates : Di-tert-butyl analogs (e.g., CAS 882645-09-2) may exhibit reduced reactivity due to steric hindrance, limiting their utility in certain synthetic pathways .

Physicochemical and Analytical Comparisons

  • HPLC Retention : The target compound’s HPLC retention time (1.23–1.33 minutes under SQD-FA05/SMD-TFA05 conditions) reflects moderate lipophilicity, influenced by the trifluoromethyl group. Comparatively, methyl-substituted analogs (e.g., 6-methyl variant) may elute earlier due to reduced hydrophobicity .
  • Mass Spectrometry : LCMS data for the target compound (m/z 756–757 [M+H]⁺) aligns with its molecular weight, distinguishing it from lower-mass analogs like tert-butyl 6-oxo derivatives .

Biological Activity

tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate (CAS Number: 1273564-15-0) is a chemical compound that belongs to the diazepane class, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. Its unique molecular structure includes a tert-butyl group and a trifluoromethyl group, which contribute to its distinctive chemical properties and potential biological activities.

  • Molecular Formula : C11H19F3N2O2
  • Molecular Weight : 268.28 g/mol
  • Purity : Typically ≥ 97%

The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological stability, making it an attractive candidate for medicinal chemistry applications.

Biological Activity

Research indicates that compounds with diazepane structures often exhibit significant biological activity. The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets.

The mechanism of action involves:

  • Interaction with Enzymes and Receptors : The diazepane ring can modulate the activity of specific enzymes and receptors.
  • Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to cross cell membranes, facilitating intracellular interactions .

Potential Therapeutic Applications

Research has explored its potential applications in:

  • Neurological Disorders : Compounds similar in structure have shown promise in treating conditions such as anxiety and depression.
  • Antimicrobial Activity : Initial studies suggest potential efficacy against certain bacterial strains, though empirical studies are necessary to confirm these findings .

Interaction Studies

Recent studies have focused on the binding affinity of this compound with various biological targets. For example:

  • Binding Affinity : Investigations into its interaction with specific kinases have shown promising results, indicating potential as a kinase inhibitor .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
tert-Butyl 3-methyl-1,4-diazepane-1-carboxylateMethyl group at position 3Intermediate in Rho–kinase inhibitor synthesis
tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylateKetone at position 5Important for large-scale synthesis in pharmaceuticals
tert-Butyl 6-chloro-1,4-diazepane-1-carboxylateChlorine substituentExplored for different biological activities compared to fluorinated analogs

This table illustrates how variations in substituents can influence the biological properties and applications of diazepane derivatives .

Empirical Studies

While empirical studies are still needed to fully elucidate the biological activity of this compound, preliminary results suggest that it may exhibit:

  • Antimicrobial properties
  • Potential as a therapeutic agent for neurological disorders
    These findings warrant further investigation into its pharmacological profile and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate, and what experimental parameters influence yield and purity?

  • Methodology : While specific routes for this compound are not fully documented, analogous diazepane derivatives (e.g., tert-butyl 4-(4-ethenylpiperidin-4-yl)-1,4-diazepane-1-carboxylate) suggest multi-step synthesis involving:

Alkylation : Introduction of the tert-butyl group via tert-butyl halides under basic conditions (e.g., K₂CO₃ in THF).

Functionalization : Trifluoromethylation via nucleophilic substitution or transition-metal-catalyzed reactions (e.g., using CF₃Cu reagents).

Purification : Column chromatography with gradients of ethyl acetate/hexane for isolation .

  • Critical Parameters : Solvent choice (THF, acetonitrile), reaction temperature (reflux vs. room temperature), and catalyst selection (e.g., Pd for cross-coupling) significantly affect yield. Impurities often arise from incomplete substitution or side reactions at the diazepane nitrogen .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the diazepane ring structure and tert-butyl/trifluoromethyl substituents. ¹⁹F NMR is critical for verifying CF₃ group incorporation.
  • Mass Spectrometry (LC-MS/HRMS) : To validate molecular weight (e.g., expected [M+H]⁺ peak).
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 210–254 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar diazepane derivatives?

  • Case Study : Analogous compounds (e.g., tert-butyl 4-(4-cyanophenyl)-1,4-diazepane-1-carboxylate) show variability in antimicrobial or anticancer activity due to:

Substituent Effects : Electron-withdrawing groups (e.g., CF₃) vs. electron-donating groups alter receptor binding.

Stereochemistry : Chiral centers in diazepane derivatives (e.g., (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate) influence bioactivity .

  • Resolution Approach :

  • Conduct comparative dose-response assays under standardized conditions (e.g., IC₅₀ in cell lines).
  • Use molecular docking to correlate substituent effects with target binding (e.g., enzyme active sites) .

Q. How does the trifluoromethyl group impact the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C/37°C. Monitor degradation via HPLC at intervals (0h, 24h, 48h).

Thermal Stability : Use TGA/DSC to assess decomposition temperatures.

  • Key Findings from Analogs : The CF₃ group enhances hydrolytic stability in acidic conditions but may increase susceptibility to nucleophilic attack at high pH. Tert-butyl esters generally degrade above 150°C .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

  • Methods :

  • GC-MS with Headspace Sampling : Detect volatile byproducts (e.g., tert-butyl alcohol).
  • ICP-MS : Screen for metal catalysts (e.g., Pd, Cu) from synthesis.
  • 2D-LC (Heart-Cutting) : Resolve co-eluting impurities in complex mixtures .

Methodological Challenges and Solutions

Q. How to design experiments probing the compound’s reactivity in cross-coupling or functionalization reactions?

  • Approach :

Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids (e.g., Pd(OAc)₂, SPhos ligand).

Photoredox Catalysis : Explore C–H trifluoromethylation under blue LED light.

  • Troubleshooting : Low reactivity may require pre-activation (e.g., Boc deprotection) or alternative catalysts (e.g., Ru-based systems) .

Q. What computational tools aid in predicting reaction pathways and optimizing synthetic conditions?

  • Tools :

  • DFT Calculations : Model transition states for trifluoromethylation steps (e.g., Gaussian 16).
  • Machine Learning : Platforms like ICReDD integrate quantum chemical data with experimental parameters to predict optimal solvents/catalysts .

Data Interpretation and Reproducibility

Q. How to address discrepancies in reported yields for similar compounds across different studies?

  • Root Causes : Variations in reagent quality, solvent drying, or reaction monitoring (TLC vs. in-situ IR).
  • Best Practices :

  • Report detailed experimental protocols (e.g., glovebox use for moisture-sensitive steps).
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) for yield quantification .

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